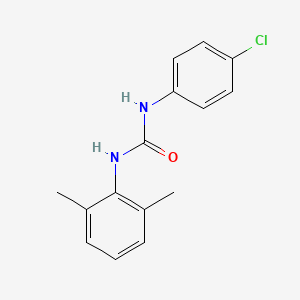
N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea
説明
N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea, commonly known as diuron, is a herbicide that has been widely used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. The chemical structure of diuron is shown below:
科学的研究の応用
Anion Coordination Chemistry
N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea exhibits interesting chemical properties in anion coordination chemistry. For example, Wu et al. (2007) reported on the anion coordination chemistry of related urea-based ligands. These compounds demonstrated the ability to form adducts with inorganic oxo-acids, displaying a rich variety of hydrogen bond motifs. This research highlights the potential of N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea in developing new materials and chemical sensors due to its anion-binding properties (Wu et al., 2007).
Insecticide Research
This compound has also been studied for its insecticidal properties. Mulder and Gijswijt (1973) explored two urea derivatives, including a structurally similar 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, which were shown to interfere with the process of cuticle deposition in insects. These findings are significant for the development of new insecticides with unique modes of action (Mulder & Gijswijt, 1973).
Synthesis Research
The synthesis of N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea and its derivatives has been a subject of interest in chemical research. Studies have focused on developing efficient synthesis methods for related compounds. For instance, Hui (2007) described a new technology for the synthesis of N,N′-bis(4-chlorophenyl) urea, highlighting advancements in synthetic techniques for such compounds (Hui, 2007).
Corrosion Inhibition
Research has also been conducted on the use of urea derivatives in corrosion inhibition. Mistry et al. (2011) investigated the inhibition effect of 1,3,5-triazinyl urea derivatives on mild steel in acidic solutions. Their findings are essential for understanding the potential application of N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea derivatives in protecting metals from corrosion (Mistry et al., 2011).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(2,6-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10-4-3-5-11(2)14(10)18-15(19)17-13-8-6-12(16)7-9-13/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGJVOFBHCTCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



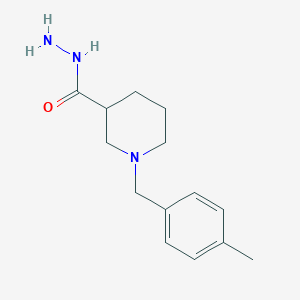
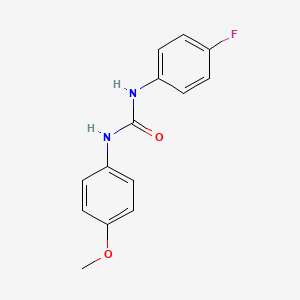
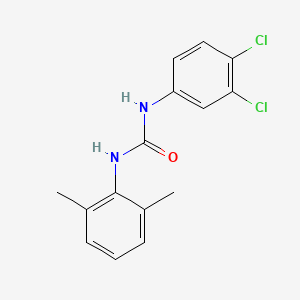
![1-iodo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B3846340.png)
![1-[5-(4-bromophenoxy)pentyl]-1H-imidazole](/img/structure/B3846347.png)
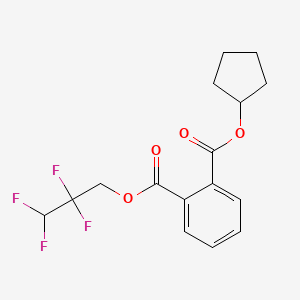
![[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol](/img/structure/B3846365.png)
![1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3846366.png)
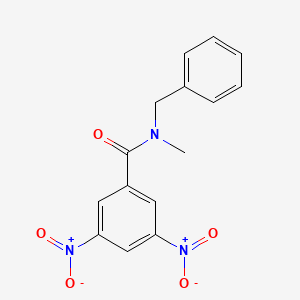
![4-[5-(2-tert-butylphenoxy)pentyl]morpholine](/img/structure/B3846382.png)
![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846388.png)
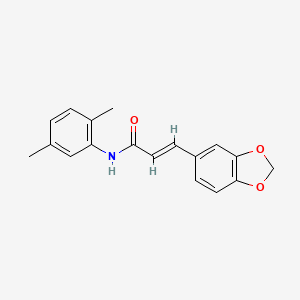
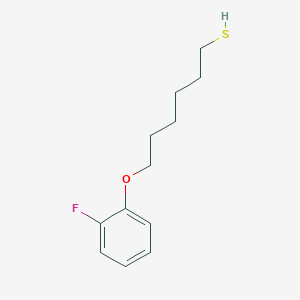
![1-[6-(2-bromophenoxy)hexyl]-1H-imidazole](/img/structure/B3846428.png)